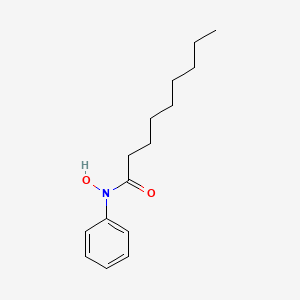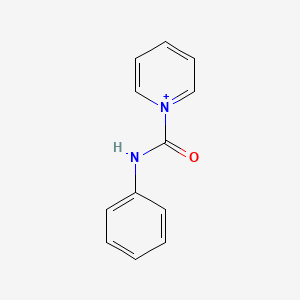![molecular formula C7H9F6O5P B14277733 Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate CAS No. 125367-04-6](/img/structure/B14277733.png)
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is a chemical compound with the molecular formula C7H9F6O5P. It is known for its unique structure, which includes two trifluoroethoxy groups attached to a phosphanyl group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate typically involves the reaction of trimethyl phosphonoacetate with 2,2,2-trifluoroethanol under specific conditions. One common method is the Garegg–Samuelsson reaction, which yields the compound in high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound’s high purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl {[bis(2,2,2-trifluoroethoxy)phosphoryl]oxy}acetate: Similar in structure but with different reactivity and applications.
Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate: Used in similar reactions but with distinct properties.
Uniqueness
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is unique due to its specific trifluoroethoxy groups, which confer enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
125367-04-6 |
|---|---|
Molecular Formula |
C7H9F6O5P |
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphanyloxy]acetate |
InChI |
InChI=1S/C7H9F6O5P/c1-15-5(14)2-16-19(17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3 |
InChI Key |
OBGKRDAIMXKZRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COP(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


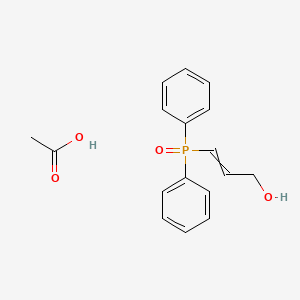
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
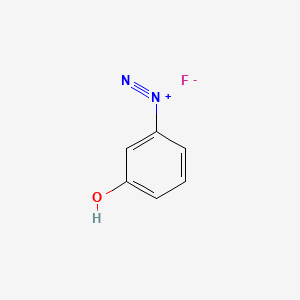
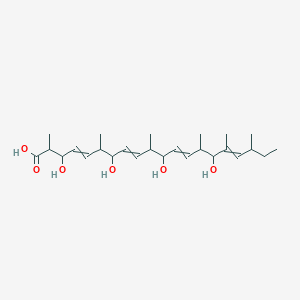
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
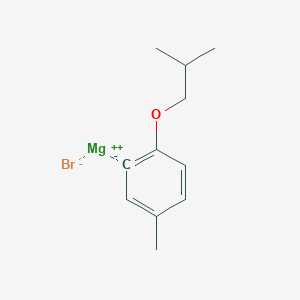
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
